![molecular formula C24H21ClN2O3S B2617083 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide CAS No. 891092-75-4](/img/structure/B2617083.png)
2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide
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Overview
Description
2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an indole ring substituted with a 2-chlorophenyl group and a methanesulfonyl group, as well as an acetamide moiety linked to a 4-methylphenyl group.
Mechanism of Action
Target of Action
Similar compounds have been found to target key functional proteins in bacterial cell division .
Mode of Action
It can be inferred that the compound interacts with its targets, leading to changes that inhibit the growth of bacteria .
Biochemical Pathways
It can be inferred that the compound’s action on its targets disrupts essential processes in bacteria, leading to their death .
Result of Action
It can be inferred that the compound’s action on its targets leads to the death of bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and a boron reagent, and it is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the preparation of intermediate compounds, followed by their sequential reactions to form the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product with high yield and purity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
Anticancer Potential
Indole derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance:
- Mechanism of Action : The presence of the indole ring is crucial for its interaction with cellular targets involved in cancer progression.
- Case Study : A study demonstrated that derivatives exhibited significant cytotoxicity against breast and lung cancer cell lines, suggesting a promising avenue for further investigation into their therapeutic potential.
Antibacterial Properties
The antibacterial activity of this compound has been explored, particularly against Gram-positive and Gram-negative bacteria.
- Target Bacteria : Studies have highlighted effectiveness against strains like Staphylococcus aureus and Escherichia coli.
- Research Findings : Compounds structurally related to this one showed IC50 values indicating effective inhibition of bacterial growth, with some achieving minimum inhibitory concentrations (MICs) below 50 µg/mL.
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurotransmission.
- Relevance : AChE inhibitors are vital in treating neurodegenerative diseases such as Alzheimer's.
- Case Study : In vitro evaluations revealed that certain derivatives achieved IC50 values lower than 5 µM, indicating strong potential for therapeutic applications.
Neuropharmacology
Given its potential as an AChE inhibitor, this compound may serve as a lead structure for developing drugs aimed at enhancing cognitive function and treating neurodegenerative disorders.
Infectious Diseases
The antibacterial properties position it as a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and sulfonyl-containing compounds, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Methanesulfonyl chloride: An organosulfur compound used in organic synthesis.
Uniqueness
2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide is a complex organic molecule belonging to the class of sulfonamide derivatives. Its structure includes an indole ring, a methanesulfonyl group, and an acetamide moiety, which contribute to its diverse biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its potential therapeutic applications.
- Molecular Formula : C22H23ClN2O3S
- Molecular Weight : 430.9 g/mol
- Structure : The compound features a chlorophenyl group linked through a methanesulfonyl group to an indole ring, which enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The indole ring can modulate enzyme activities and receptor interactions, potentially leading to therapeutic effects in various diseases. The electrophilic nature of the methanesulfonyl group allows it to form covalent bonds with nucleophilic sites on proteins, influencing cellular pathways and biological responses.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, chloroacetamides have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against Gram-negative bacteria and fungi . This suggests that the compound may also possess antimicrobial properties worth exploring.
Anticancer Potential
Research indicates that compounds with similar structures have shown promise in anticancer applications. For example, certain indole derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways involved in cell survival and proliferation .
In Vitro Studies
In vitro studies have demonstrated that compounds related to this compound can effectively inhibit specific enzymes or receptors linked to disease states. For instance, docking studies suggest that these compounds can bind effectively to target proteins, which may be critical for their therapeutic efficacy .
Data Table: Biological Activity Summary
Activity Type | Target Organism/Mechanism | Reference |
---|---|---|
Antimicrobial | Staphylococcus aureus, MRSA | |
Anticancer | Various cancer cell lines | |
Enzyme Inhibition | Specific kinases and receptors |
Case Study 1: Antimicrobial Screening
A recent study screened several synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial potential. The results indicated strong activity against Gram-positive bacteria and moderate effectiveness against Gram-negative bacteria and fungi. This reinforces the potential for this compound as a lead compound in antimicrobial drug development .
Case Study 2: Anticancer Activity
In another study focusing on indole derivatives, researchers found that specific compounds could significantly reduce glioma cell viability by inducing apoptosis through multiple pathways. This suggests that the structural features present in this compound may confer similar anticancer properties .
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3S/c1-17-10-12-19(13-11-17)26-24(28)15-27-14-23(20-7-3-5-9-22(20)27)31(29,30)16-18-6-2-4-8-21(18)25/h2-14H,15-16H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMZHMKYAWDMNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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